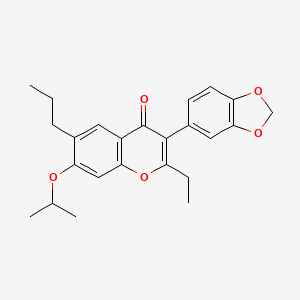

3-(2H-1,3-benzodioxol-5-yl)-2-ethyl-7-(propan-2-yloxy)-6-propyl-4H-chromen-4-one

Beschreibung

3-(2H-1,3-benzodioxol-5-yl)-2-ethyl-7-(propan-2-yloxy)-6-propyl-4H-chromen-4-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a chromenone core, which is a common scaffold in many biologically active molecules, and a benzo[d][1,3]dioxole moiety, which is known for its presence in several natural products with pharmacological activities.

Eigenschaften

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-2-ethyl-7-propan-2-yloxy-6-propylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O5/c1-5-7-15-10-17-21(12-20(15)28-14(3)4)29-18(6-2)23(24(17)25)16-8-9-19-22(11-16)27-13-26-19/h8-12,14H,5-7,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYEYPMLQVLNTRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC2=C(C=C1OC(C)C)OC(=C(C2=O)C3=CC4=C(C=C3)OCO4)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-2-ethyl-7-(propan-2-yloxy)-6-propyl-4H-chromen-4-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the bromination of benzo[d][1,3]dioxol-5-ol followed by coupling reactions.

Construction of the chromenone core: This involves the cyclization of appropriate intermediates under acidic or basic conditions.

Functionalization: Introduction of ethyl, isopropoxy, and propyl groups through alkylation reactions using reagents like alkyl halides and bases.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2H-1,3-benzodioxol-5-yl)-2-ethyl-7-(propan-2-yloxy)-6-propyl-4H-chromen-4-one can undergo various chemical reactions, including:

Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the chromenone core.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dry tetrahydrofuran (THF) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

3-(2H-1,3-benzodioxol-5-yl)-2-ethyl-7-(propan-2-yloxy)-6-propyl-4H-chromen-4-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-2-ethyl-7-(propan-2-yloxy)-6-propyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to:

Induce apoptosis: By causing cell cycle arrest at the S phase and triggering apoptotic pathways in cancer cells.

Modulate enzyme activity: Inhibit enzymes like cyclooxygenase, which are involved in inflammatory processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzo[d][1,3]dioxole moiety and have been studied for their anticancer properties.

5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines: These compounds also contain the benzo[d][1,3]dioxole group and have shown potent antitumor activities.

Uniqueness

3-(2H-1,3-benzodioxol-5-yl)-2-ethyl-7-(propan-2-yloxy)-6-propyl-4H-chromen-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chromenone core and benzo[d][1,3]dioxole moiety make it a versatile compound for various applications in scientific research .

Biologische Aktivität

3-(2H-1,3-benzodioxol-5-yl)-2-ethyl-7-(propan-2-yloxy)-6-propyl-4H-chromen-4-one, commonly referred to as compound 159647-66-2, is a synthetic flavonoid derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C24H26O5

- Molecular Weight : 398.46 g/mol

- CAS Number : 159647-66-2

Antioxidant Activity

Research indicates that flavonoids, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as cancer and cardiovascular disorders. Studies have shown that the presence of the benzodioxole moiety enhances the antioxidant capacity of flavonoids by stabilizing free radicals through resonance stabilization .

Anticancer Potential

Several studies have explored the anticancer potential of flavonoid derivatives. For instance, compounds similar to 3-(2H-1,3-benzodioxol-5-yl)-2-ethyl-7-(propan-2-yloxy)-6-propyl-4H-chromen-4-one have demonstrated cytotoxic effects against various cancer cell lines. A notable study found that structurally related compounds inhibited cell proliferation in human tumor cells, suggesting a potential role in cancer therapy .

Anti-inflammatory Effects

Flavonoids are known for their anti-inflammatory properties. This compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The anti-inflammatory activity is crucial for managing conditions like arthritis and other inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression.

- Modulation of Cell Signaling Pathways : It could affect various signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cancer cell survival.

- Induction of Apoptosis : Some studies suggest that flavonoids can induce apoptosis in cancer cells through the activation of caspases and other apoptotic pathways .

Study 1: Anticancer Activity Assessment

In a study examining the anticancer effects of flavonoid derivatives, researchers tested a series of compounds similar to 3-(2H-1,3-benzodioxol-5-yl)-2-ethyl-7-(propan-2-yloxy)-6-propyl-4H-chromen-4-one against multiple cancer cell lines including MCF7 (breast cancer) and A549 (lung cancer). The results indicated that these compounds exhibited significant cytotoxicity with IC50 values ranging from 10 to 30 µM, highlighting their potential as therapeutic agents .

Study 2: Anti-inflammatory Activity Evaluation

Another study focused on the anti-inflammatory effects of this compound. It was found to significantly reduce the production of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that the compound could be beneficial in treating inflammatory diseases by modulating immune responses .

Q & A

Q. Q1. What established synthetic routes are available for synthesizing this chromenone derivative?

The compound can be synthesized via condensation reactions involving substituted phenols and malonic acid derivatives under acidic catalysis. A general procedure involves reacting 4-hydroxy-6-substituted-2H-chromen-2-one intermediates with appropriate alkylating agents (e.g., propan-2-yloxy and ethyl/propyl substituents) in the presence of catalysts like zinc chloride or phosphorous oxychloride . Solid-phase synthesis methods, as described for structurally similar chromenones, may also be adapted to improve yield and purity .

Advanced Synthesis

Q. Q2. How can substituent effects on the benzodioxole and chromenone rings be optimized to enhance reaction yields?

Substituent optimization requires systematic variation of reaction conditions :

- Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity.

- Employ protecting groups (e.g., acetyl for hydroxyl groups) to prevent undesired side reactions during alkylation .

- Monitor substituent steric/electronic effects via computational tools (e.g., DFT) to predict reactivity .

Experimental validation through HPLC-MS tracking of intermediate stability is critical .

Structural Characterization

Q. Q3. What analytical techniques are recommended for confirming the compound’s structure and purity?

- X-ray crystallography : Resolve absolute configuration and substituent orientation, as demonstrated for analogous chromenones with benzodioxole moieties .

- NMR spectroscopy : Use -DEPTH and -COSY to distinguish overlapping signals from ethyl, propyl, and isopropoxy groups .

- High-resolution mass spectrometry (HR-MS) : Confirm molecular ion peaks and rule out isomeric impurities .

Advanced Structural Analysis

Q. Q4. How can DFT studies resolve discrepancies in experimental vs. theoretical spectral data?

- Perform geometry optimization using B3LYP/6-31G(d) basis sets to model substituent interactions on the chromenone core .

- Compare computed IR/Raman spectra with experimental data to identify anomalies (e.g., hydrogen bonding in the benzodioxole ring) .

- Cross-validate results with solid-state NMR to account for crystal packing effects .

Biological Activity Profiling

Q. Q5. What experimental designs are suitable for evaluating this compound’s bioactivity?

- In vitro assays : Use a randomized block design with split plots for dose-response studies (e.g., antioxidant activity via DPPH/ABTS assays) .

- Cellular models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with controls for solvent interference .

- Include positive controls (e.g., quercetin for antioxidant assays) and validate results via triplicate measurements .

Advanced Bioactivity Studies

Q. Q6. How can structure-activity relationships (SAR) be investigated for substituent effects on bioactivity?

- Synthesize derivatives with varied alkyl chain lengths (ethyl, propyl) and oxygen substituents (isopropoxy vs. methoxy).

- Use molecular docking to predict interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) .

- Validate SAR via multivariate regression analysis correlating substituent properties (logP, polar surface area) with IC values .

Chemical Stability and Degradation

Q. Q7. What methodologies assess the compound’s stability under environmental or physiological conditions?

- Forced degradation studies : Expose the compound to UV light, humidity, and oxidative agents (HO) while monitoring degradation via LC-MS .

- Hydrolysis kinetics : Measure pH-dependent stability in simulated gastric/intestinal fluids using HPLC .

- Identify degradation products via fragmentation pattern analysis and compare with predicted metabolites .

Environmental Impact Assessment

Q. Q8. How can the environmental fate of this compound be evaluated?

- Soil/water partitioning studies : Determine log (octanol-water coefficient) and adsorption isotherms .

- Biotic/abiotic degradation : Use OECD 301/307 guidelines to assess microbial breakdown and photolysis rates in aquatic systems .

- Model bioaccumulation potential using quantitative structure-activity relationships (QSAR) .

Data Contradiction Resolution

Q. Q9. How should conflicting bioactivity data from different studies be reconciled?

- Conduct meta-analysis to identify variability sources (e.g., cell line heterogeneity, assay protocols) .

- Validate findings using orthogonal assays (e.g., fluorescence-based vs. colorimetric cytotoxicity assays) .

- Apply statistical rigor : Use ANOVA with post-hoc tests (Tukey’s HSD) to assess significance across datasets .

Advanced Computational Modeling

Q. Q10. What multi-scale modeling approaches integrate synthetic, structural, and bioactivity data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.